Mecobalamin-d3
Description
Properties
Molecular Formula |
C₆₃H₈₈D₃CoN₁₃O₁₄P⁻ |
|---|---|
Molecular Weight |
1347.4 |
Synonyms |
Methyl-5,6-dimethylbenzimidazolylcobalamin-d3; Methyl Vitamin B12-d3; MeCbl-d3; Algobaz-d3; Hitocobamin-M-d3; Methycobal-d3; Methylcobaz-d3; |
Origin of Product |
United States |
Synthesis and Methodological Derivatization of Mecobalamin D3
Chemical Synthesis Pathways for Site-Specific Deuteration (d3) of Cobalamins
The chemical synthesis of Mecobalamin-d3 primarily involves the introduction of a deuterated methyl group (CD3) onto the cobalt atom of the cobalamin core.
Strategies for Deuterium (B1214612) Incorporation in the Methyl Group
The most common laboratory method for synthesizing methylcobalamin (B1676134) involves the reduction of cyanocobalamin (B1173554) followed by methylation. wikipedia.org To produce this compound, a deuterated methylating agent is used. A typical synthesis strategy involves:
Reduction of Cob(III)alamin: The starting material is often cyanocobalamin or hydroxocobalamin (B81358), where the cobalt is in the +3 oxidation state. This is reduced to the highly nucleophilic Cob(I)alamin form using a reducing agent like sodium borohydride (B1222165). wikipedia.org
Methylation with a Deuterated Reagent: The reduced Cob(I)alamin is then reacted with a deuterated methyl donor, most commonly deuterated methyl iodide (CD3I) or dimethyl sulfate-d6. This reaction proceeds via nucleophilic attack of the Co(I) on the methylating agent, resulting in the formation of a Co-CD3 bond. wikipedia.org
Isotopic labeling studies have confirmed that the methyl group from S-adenosyl-L-methionine (AdoMet) can be transferred to form methylcob(III)alamin, with the three deuterium atoms from AdoMet-d3 migrating to the product. acs.orgnih.gov
Optimization of Reaction Conditions for this compound Production
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include:
Solvent System: The reaction is typically carried out in an aqueous or alcoholic solution. The choice of solvent can influence the solubility of the reactants and the stability of the intermediates.
pH: The pH of the reaction mixture is critical, especially during the reduction step. Alkaline conditions are generally favored for the reduction of cyanocobalamin with sodium borohydride. wikipedia.org
Temperature: The synthesis is often performed at controlled, low temperatures to minimize side reactions and degradation of the light- and temperature-sensitive cobalamin compounds. google.com
Exclusion of Light: Cobalamins are light-sensitive, so the entire production process is typically carried out in the dark or under red light to prevent photolytic degradation. google.com
A Japanese patent describes a process for synthesizing methylcobalamin using sodium borohydride as a reducing agent and dimethyl sulfate (B86663) as the alkylating agent, which can be adapted for this compound by using the deuterated analogue of the methylating agent. google.com
Biosynthetic Approaches for Deuterated Cobalamin Production in Model Organisms
Biosynthesis offers an alternative route to produce isotopically labeled cobalamins, including this compound. This approach leverages the natural ability of certain microorganisms to produce vitamin B12.
Microbial Fermentation Techniques for Isotope Labeling
Vitamin B12 is exclusively produced by certain bacteria and archaea. sciencenet.cnfrontiersin.orgwikipedia.org Industrial production of vitamin B12 relies on fermentation processes using microorganisms such as Propionibacterium freudenreichii (formerly Propionibacterium shermanii) and Pseudomonas denitrificans. frontiersin.orgmdpi.commdpi.com To produce deuterated cobalamins, these microorganisms can be cultured in a medium enriched with a deuterated precursor.
For the specific production of this compound, a deuterated methyl source is required. Strategies include:
Supplementing the medium with deuterated methionine (methionine-d3): Methionine is a key precursor in the biosynthesis of the methyl group of methylcobalamin.
Using a deuterated carbon source: While less direct, providing a simple deuterated carbon source in the fermentation broth can lead to the incorporation of deuterium into various metabolic intermediates, including those involved in cobalamin biosynthesis.
Researchers have successfully produced ¹⁵N-labelled cobalamins using Propionibacterium freudenreichii by growing the bacteria in a chemically defined medium containing ¹⁵N-ammonium sulphate as the sole nitrogen source. frontiersin.org A similar principle can be applied for deuterium labeling by providing a suitable deuterated precursor.
| Organism | Fermentation Type | Key Precursors for Labeling |
| Propionibacterium freudenreichii | Anaerobic/Semi-anaerobic | Deuterated methionine, Deuterated 5,6-dimethylbenzimidazole (B1208971) (DMB) |
| Pseudomonas denitrificans | Aerobic | Deuterated methionine, Deuterated DMB |
| Salmonella typhimurium | Aerobic (salvage) / Anaerobic (de novo) | Deuterated cobinamide (Cbi), Deuterated DMB |
| Eubacterium limosum | Anaerobic | [13C]formate, D-[1-13C]erythrose (for base labeling) |
This table summarizes potential microbial systems and precursors for biosynthetic labeling of cobalamins.
Purification and Isolation of this compound from Biological Systems
Following fermentation, the deuterated cobalamin must be extracted from the microbial biomass and purified. The purification process typically involves several steps:
Cell Lysis: Breaking open the microbial cells to release the intracellular contents.
Initial Extraction: The extract is often passed through a resin, such as Amberlite XAD-2, to capture the cobalamins, which are then eluted with a solvent like methanol. nih.gov
Chromatographic Purification: High-performance liquid chromatography (HPLC) is a key technique for separating the different forms of cobalamin and purifying the desired this compound. nih.govslideshare.netgoogle.com Reversed-phase columns, such as C18, are commonly used. google.com
The entire purification process must be conducted under conditions that protect the light-sensitive molecule from degradation. google.com
Advanced Analytical Characterization of Synthesized this compound
To confirm the identity, purity, and the precise location and extent of deuterium incorporation in the synthesized this compound, a combination of advanced analytical techniques is employed.
Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are indispensable for confirming the molecular weight of this compound. nih.gov The mass spectrum will show a mass shift corresponding to the three deuterium atoms compared to the unlabeled compound. LC-MS is also crucial for quantifying the different cobalamin forms in a sample. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation.
¹H NMR: In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl protons will be absent, confirming the successful deuteration of the methyl group.
²H NMR: Solid-state ²H NMR has been used to study the dynamics of the deuterated methyl group in methyl-d3-cobalamin. cdnsciencepub.commcmaster.ca These studies provide information about the rotation and orientation of the methyl group. cdnsciencepub.commcmaster.ca Analysis of the ²H NMR line shape indicates that the methyl group undergoes rapid three-fold rotation. mcmaster.ca
¹³C NMR: ¹³C NMR can also be used to confirm the structure and has been employed in studies of other isotopically labeled cobalamins. nih.govcore.ac.uk
Vibrational Spectroscopy: Techniques like Raman spectroscopy can provide a unique fingerprint of the molecule, and theoretical calculations can help assign vibrational modes. researchgate.net Isotope shifts corresponding to the CH₃ → CD₃ substitution can be predicted and compared with experimental data. researchgate.net
The combination of these techniques provides a comprehensive characterization of the synthesized this compound, ensuring its suitability for use in sensitive analytical and research applications.
Spectroscopic Methods for Isotopic Enrichment and Purity Assessment (e.g., NMR, IR, Raman)
Spectroscopic techniques are indispensable for confirming the structural integrity, isotopic enrichment, and purity of synthesized this compound. Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Raman) are particularly powerful in this regard.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a primary tool for verifying the successful incorporation and localization of deuterium atoms. rsc.org While ¹H NMR can show the disappearance of signals corresponding to the methyl protons, ²H (deuterium) NMR can be used to directly observe the deuterium signal. Furthermore, ¹³C NMR can show changes in the carbon signal of the labeled methyl group due to the coupling with deuterium. labshake.com A general strategy for evaluating deuterium-labeled compounds involves using NMR to confirm the position of the labeled atoms and to provide insights into the relative percent isotopic purity. rsc.org The use of isotope enrichment with nuclei like ¹³C and ¹⁵N is a well-established method to enhance NMR studies of complex molecules. nih.gov
Raman Spectroscopy Vibrational spectroscopy, especially Raman spectroscopy, provides a sensitive method for studying the molecular structure of cobalamins and confirming isotopic substitution. researchgate.net The technique can directly identify molecules via the vibrations of the cobalt-containing corrin (B1236194) ring. researchgate.net Theoretical and experimental studies on methylcobalamin have assigned specific vibrational modes. researchgate.net The substitution of the methyl group (CH₃) with its deuterated form (CD₃) in this compound leads to predictable shifts in the vibrational frequencies of associated modes, which can be accurately predicted by scaled quantum mechanical (SQM) methods based on density functional theory (DFT). researchgate.net For example, the Co-C stretch and methyl rock vibrations are sensitive to this isotopic substitution. The analysis of these isotope shifts in the Raman spectrum provides direct evidence of successful deuteration. researchgate.net
Table 1: Key Raman Vibrational Modes of Mecobalamin and Expected Isotopic Shifts for this compound
| Vibrational Mode | Frequency (cm⁻¹) in Mecobalamin | Description | Expected Effect of Deuteration (CH₃ → CD₃) |
| Corrin Ring Vibrations | 1149 - 1574 | Stretching vibrations of C=C and C=N bonds within the macrocycle. researchgate.net | Minor shifts, as these modes are primarily associated with the ring structure. |
| CH₃ Rocking Vibration | ~733 | Rocking motion of the axial methyl group. researchgate.net | Significant downward frequency shift due to the increased mass of deuterium. |
Mass Spectrometry Techniques for Structural Validation and Isotope Localization
Mass spectrometry (MS) is the definitive technique for confirming the molecular weight of this compound and quantifying its isotopic enrichment. High-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS) are routinely used.
Structural Validation and Isotopic Purity High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the unambiguous confirmation of a compound's elemental composition. For this compound, HR-MS can easily distinguish it from its unlabeled counterpart due to the mass difference of approximately 3 Da (1347.4 Da for this compound vs. 1344.4 Da for Mecobalamin). lgcstandards.comsaspublishers.com A strategy employing liquid chromatography-electrospray ionization-high resolution mass spectrometry (LC-ESI-HR-MS) is used to determine isotopic enrichment. rsc.org This involves recording the full scan MS data, extracting the ion chromatograms for the labeled and any unlabeled species, and integrating the respective peak areas to calculate the percentage of isotopic enrichment. rsc.org
Isotope Localization and Fragmentation Tandem mass spectrometry (MS/MS) is used for structural elucidation and to confirm the location of the isotopic label. In MS/MS analysis, a specific precursor ion is selected and fragmented, and the resulting product ions are analyzed. The fragmentation pattern of this compound can be compared to that of unlabeled mecobalamin. For methylcobalamin, analysis by HPLC/MS often shows a doubly charged ion [M+2H]²⁺ at m/z 672.9 and a singly charged ion [M+H]⁺ at m/z 1344.5. saspublishers.com A common fragmentation pathway involves the loss of the axial methyl ligand. ijpsonline.com In the MS/MS spectrum of this compound, any fragment ion that retains the deuterated methyl group will exhibit a 3-Da mass shift compared to the corresponding fragment from the unlabeled compound, thus confirming the localization of the deuterium atoms on the methyl group. This technique is central to the use of this compound as an internal standard in quantitative assays. nih.govnih.gov
Table 2: Mass Spectrometry Parameters for Mecobalamin Analysis
| Technique | Purpose | Key Findings and Parameters | Citation |
| HPLC-MS | Qualitative Analysis | Detection of doubly charged ion [M+2H]²⁺ at m/z 672.9 and singly charged ion [M+H]⁺ at m/z 1344.5 for unlabeled mecobalamin. | saspublishers.com |
| LC-ESI-HR-MS | Isotopic Enrichment Assessment | Calculation of isotopic purity by integrating extracted ion chromatograms of labeled and unlabeled compounds. | rsc.org |
| HILIC-Tandem MS | Quantitative Analysis | Used for simultaneous quantification of B vitamins, employing deuterated internal standards for accuracy. Detection is achieved in positive electrospray ionization mode using Multiple Reaction Monitoring (MRM). | nih.gov |
| Mass Spectrometry | Degradation Product ID | Identification of photodegradation products. Confirmed mass of parent methylcobalamin at m/z 1344.73 [M+H]⁺ and a major fragment corresponding to the loss of the methyl group. | ijpsonline.com |
Biochemical Roles and Enzymatic Interactions of Mecobalamin D3 in Model Systems
Mechanistic Elucidation of Methyl Transfer Reactions Utilizing Mecobalamin-d3
The substitution of hydrogen with deuterium (B1214612) in the methyl group of mecobalamin creates a heavier isotope, which can influence the kinetics of reactions involving the cleavage of the carbon-deuterium bond. This phenomenon is central to its use in mechanistic studies.
Kinetic Isotope Effects (KIE) Analysis in Cobalamin-Dependent Methylases
The kinetic isotope effect (KIE) is a key analytical tool for understanding the transition state of a chemical reaction. In the context of cobalamin-dependent methylases, utilizing this compound helps to determine whether the Co-C bond cleavage is a rate-limiting step. A significant KIE (where the reaction rate with the deuterated substrate is slower than with the non-deuterated one) suggests that the bond to the methyl group is being broken in the rate-determining step of the reaction.
Computational studies, such as those using DFT calculations for methyl cation transfer, have explored how factors like the distance between the donor and acceptor atoms and interactions with the surrounding environment can modulate the KIE. d-nb.info For instance, changes in the equatorial C···O distances in a model system can lead to a measurable increase in the D3 KIE, suggesting that enzymatic environments can fine-tune reaction rates through subtle structural constraints. d-nb.info These theoretical models, in conjunction with experimental data using this compound, provide a detailed picture of the SN2-like transition states typical of many methyltransferase reactions.
| Study Type | Model System | Key Finding |
| Computational (DFT) | Methyl cation transfer in a water cage | Controlled changes in CH···O interactions in the equatorial plane significantly vary secondary KIEs. d-nb.info |
| Experimental | Catechol-O-methyltransferase (COMT) | The enzymatic reaction shows a large inverse D3 KIE, suggesting significant changes in force constants between the reactant complex and the transition state. nih.gov |
Investigation of Homocysteine Methylation Pathways in Cellular and Acellular Models
One of the most critical reactions involving methylcobalamin (B1676134) is the methylation of homocysteine to form methionine, catalyzed by methionine synthase (MS). umich.eduresearchgate.netconsensus.app This reaction is a central nexus between the folate and methionine cycles. researchgate.netmdpi.com this compound is invaluable for tracing the methyl group transfer in this pathway.
In both cellular and acellular models, [3S]-Mecobalamin-d3 can be introduced to track the flow of the deuterated methyl group to homocysteine, forming deuterated methionine. This allows researchers to dissect the catalytic cycle of methionine synthase, which involves the heterolytic cleavage of the Co-C bond to generate a highly reactive cob(I)alamin intermediate. umich.eduunl.eduebi.ac.uk Studies in various organisms, including Escherichia coli, have detailed this cycle where the enzyme-bound cobalamin is alternately demethylated by homocysteine and remethylated by methyltetrahydrofolate. umich.eduebi.ac.uk The use of this compound helps to confirm that the methyl group from the cofactor is directly transferred to the substrate.
This compound as a Coenzyme in Non-Human Biological Pathways
While crucial in humans, methylcobalamin and its isotopologues are also vital for studying metabolic pathways in a wide range of other organisms, particularly prokaryotes and lower eukaryotes, where one-carbon metabolism is diverse and fundamental.
Roles in One-Carbon Metabolism and Folate Cycle Interactions
In many anaerobic microbes, methylcobalamin participates in one-carbon metabolism and CO2 fixation, such as in the Wood-Ljungdahl pathway. journals.co.zawikipedia.org Here, it provides the methyl group that combines with carbon monoxide to produce acetyl-CoA, a central metabolite. wikipedia.org this compound can be used to follow the methyl group from its source, through the cobalamin cofactor, to its final incorporation into acetyl-CoA, confirming the proposed biochemical pathway.
The interplay between the folate and methionine cycles, linked by methionine synthase, is a conserved feature of one-carbon metabolism. mdpi.comsigmaaldrich.com Folate deficiency can lead to the "methyl-folate trap," where folate is stuck as N5-methyltetrahydrofolate. sigmaaldrich.com The remethylation of homocysteine, which can be tracked with this compound, is essential to regenerate tetrahydrofolate and maintain the flow of one-carbon units for processes like nucleotide synthesis. consensus.appsigmaaldrich.com
Enzymatic Activity Studies of Cobalamin-Dependent Enzymes in Prokaryotic and Lower Eukaryotic Systems
Prokaryotes synthesize a variety of cobalamin-dependent enzymes that are not found in humans. researchgate.net this compound is a useful tool for studying the mechanisms of these enzymes. For example, some radical S-adenosylmethionine (SAM) enzymes use methylcobalamin as an intermediate methyl donor. nih.gov In these reactions, it is proposed that the methyl group is transferred as a methyl radical. nih.gov Using (methyl-d3)-SAM in the presence of unlabeled methylcobalamin has helped to elucidate that the enzyme binds free cobalamin and methylates it in the active site before transferring the methyl group to the substrate. nih.gov
Studies on fosfomycin (B1673569) biosynthesis have used chiral methyl analysis with deuterated substrates to show that the methyl transfer from methylcobalamin to the substrate proceeds with inversion of stereochemistry, consistent with a radical-based mechanism. acs.org These detailed mechanistic studies in prokaryotic systems highlight the versatility of the cobalamin cofactor.
Intracellular Dynamics and Localization of this compound in In Vitro Models
Understanding how cobalamin is taken up, transported, and localized within cells is crucial for comprehending its metabolic function. The use of labeled cobalamins, such as those containing radioactive cobalt ([57Co]) or deuterated methyl groups, has been fundamental to these investigations. nih.govnih.gov
In in vitro models, such as cultured human fibroblasts, this compound can be used as a tracer to follow its journey into the cell and its subsequent conversion and binding to target enzymes. nih.govnih.gov After uptake, cobalamin is converted into its active coenzyme forms, methylcobalamin in the cytoplasm and adenosylcobalamin in the mitochondria. mdpi.com this compound allows for the specific tracking of the methyl form and its association with cytoplasmic enzymes like methionine synthase. nih.govnih.gov
Subcellular Distribution and Compartmentalization Studies
The intracellular fate and distribution of cobalamins, including mecobalamin (MeCbl), are critical to their function. Following transport into the cell, cobalamin undergoes processing and is directed to specific subcellular compartments to act as a cofactor for key enzymes. In the cytoplasm, vitamin B12 is converted to methylcobalamin, which serves as a crucial carrier of methyl groups. mdpi.com It is a cofactor for methionine synthase (MS), an enzyme that catalyzes the conversion of homocysteine to methionine in the cytosol. mdpi.com This process is integral to the synthesis of neurotransmitters, phospholipids, DNA, and RNA. mdpi.com In contrast, adenosylcobalamin (AdoCbl) is synthesized within the mitochondria. mdpi.com
Studies have highlighted that MeCbl is the most effectively uptaken analog by subcellular organelles within neurons when compared to other forms like cyanocobalamin (B1173554) and hydroxocobalamin (B81358). nih.gov It is transported to nerve cell organelles where it promotes the synthesis of nucleic acids and proteins. oxfordbiosciences.com The efficient transport of MeCbl to these organelles is a distinguishing feature compared to other cobalamin forms. oxfordbiosciences.com
The relative abundance of different cobalamin forms can be cell-specific. For instance, while most tissues generally contain higher levels of AdoCbl than MeCbl, human fibroblasts have been shown to contain a higher proportion of MeCbl. nih.gov One study reported that human foreskin fibroblasts (HFFs) contained 52% MeCbl and 12% AdoCbl. nih.gov This suggests that the metabolic requirements for MeCbl and AdoCbl can differ between cell types. nih.gov The compartmentalization of these enzymatic reactions, with methionine synthesis in the cytosol and other processes in the mitochondria, underscores the importance of precise subcellular distribution. mdpi.comsavemyexams.com
Table 1: Subcellular Localization and Primary Function of Mecobalamin
| Subcellular Compartment | Primary Cobalamin Form | Associated Enzyme | Key Function |
| Cytosol | Methylcobalamin (MeCbl) | Methionine Synthase (MS) | Conversion of homocysteine to methionine; DNA and RNA synthesis. mdpi.com |
| Mitochondria | Adenosylcobalamin (AdoCbl) | Methylmalonyl-CoA Mutase | Isomerization reactions. mdpi.compnas.org |
Protein Binding and Transport Mechanisms in Non-Human Cell Lines
The cellular uptake and transport of cobalamins are mediated by a series of specific binding proteins. In mammals, this process involves three primary proteins: transcobalamin (TC), haptocorrin (HC), and intrinsic factor (IF). pnas.orgnih.gov These proteins exhibit high affinity for cobalamin and are essential for its journey from dietary intake to cellular utilization. pnas.org
In the bloodstream, cobalamin is primarily bound to TC and HC. mdpi.com The TC-cobalamin complex is recognized by a specific cell surface receptor, CD320 (also known as the TC receptor), which facilitates its entry into cells via endocytosis. mdpi.com Once inside the cell and within lysosomes, the acidic environment and enzymatic action cause the dissociation of the complex, releasing free cobalamin into the cytosol. pnas.orgmdpi.com The multidrug resistance protein 1 (MRP1) has been identified as a molecular gate for the cellular export of cobalamin. mdpi.com
Studies in non-human model organisms, such as zebrafish (Danio rerio), have provided valuable insights into the evolution and function of these transport proteins. Zebrafish possess a single cobalamin transport protein, Tcn2, which is a homolog of mammalian transcobalamin. nih.gov Research using CRISPR/Cas9 to create null alleles of tcn2 in zebrafish helps to elucidate the specific roles of this transport protein. nih.gov Interestingly, zebrafish also express two atypical β-domain-only homologs, Tcnba and Tcnbb, which can bind cobalamin with high affinity and are thought to play a role in its transport. researchgate.net This finding challenges the previous assumption that both the α and β domains are essential for cobalamin binding in all vertebrate carrier proteins. nih.gov
The investigation of these transport proteins in non-human cell lines and model organisms continues to unravel the complex and highly regulated pathways that ensure the proper delivery of mecobalamin and other cobalamins to their intracellular destinations.
Table 2: Key Proteins Involved in Cobalamin Transport in Model Systems
| Protein | Organism/System | Function | Reference |
| Transcobalamin (TC) | Mammals, Zebrafish | Plasma transport of cobalamin to cells. pnas.orgnih.gov | |
| Haptocorrin (HC) | Mammals | Binds cobalamin in saliva and plasma. pnas.orgnih.gov | |
| Intrinsic Factor (IF) | Mammals | Facilitates intestinal absorption of cobalamin. pnas.orgnih.gov | |
| CD320 (TC Receptor) | Mammals | Cell surface receptor for the TC-cobalamin complex. mdpi.com | |
| Multidrug Resistance Protein 1 (MRP1) | Mammals | Cellular export of cobalamin. mdpi.com | |
| Tcn2 | Zebrafish | Homolog of mammalian transcobalamin. nih.gov | |
| Tcnba / Tcnbb | Zebrafish | Atypical β-domain-only cobalamin binding proteins. researchgate.net |
Applications of Mecobalamin D3 in Advanced Research Methodologies
Isotopic Tracing for Metabolic Flux Analysis
Isotopic tracing is a sophisticated technique used to follow the path of atoms through metabolic pathways. By introducing a labeled compound into a biological system, researchers can track its conversion into various metabolites, providing a dynamic view of metabolic fluxes. chemicalbook.com Mecobalamin-d3, with its deuterium-labeled methyl group, is theoretically an ideal tracer for specific metabolic processes.
Quantification of Cobalamin Turnover Rates in Research Models
The quantification of how quickly cobalamin is used and replaced in the body, known as its turnover rate, is crucial for understanding its homeostasis. While direct studies employing this compound for this specific purpose are not extensively documented in the available literature, the principles of isotope dilution mass spectrometry provide a clear framework for its potential application. By administering a known amount of this compound to a research model, scientists could track the decline of the labeled form and the appearance of the label in downstream metabolites over time. This data would allow for the calculation of the rate at which the endogenous cobalamin pool is being utilized and replenished. Such studies could provide valuable insights into how different physiological or pathological states affect cobalamin metabolism.
Tracing of Methyl Group Flows in Intermediary Metabolism
Mecobalamin plays a vital role as a cofactor for the enzyme methionine synthase, which is central to one-carbon metabolism. nih.govcaldic.com This enzyme catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate to homocysteine, thereby regenerating the essential amino acid methionine. nih.gov Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous biological methylation reactions, including the methylation of DNA, RNA, proteins, and lipids. nih.govoatext.com
Preclinical Pharmacokinetic and Biodistribution Studies in Non-Human Animal Models
Before a compound can be considered for human use, its absorption, distribution, metabolism, and excretion (ADME) profile must be thoroughly characterized in non-human animal models. criver.comresearchgate.net The use of isotopically labeled compounds like this compound is a cornerstone of such preclinical research.
Absorption, Distribution, and Elimination Kinetics in Research Animals
Pharmacokinetic studies aim to understand what the body does to a drug. A recent study investigated the pharmacokinetic profiles of methylcobalamin (B1676134) in rats following intravenous, intramuscular, and subcutaneous administration. nih.gov The study found that the bioavailability of methylcobalamin was approximately 100% after both intramuscular and subcutaneous injections, and its pharmacokinetics were dose-proportional. nih.gov While this study provides valuable data on mecobalamin itself, it is important to note that this compound would typically be used as an internal standard for the analytical measurement of the unlabeled drug in such studies, rather than being the primary compound administered to assess pharmacokinetics. nih.gov
Theoretically, administering this compound to research animals would allow for its unambiguous detection and quantification in blood, urine, and feces over time, separate from the endogenous pool of the vitamin. This would enable the precise determination of key pharmacokinetic parameters such as absorption rate, bioavailability, volume of distribution, and clearance rates.
Tissue-Specific Distribution and Retention of this compound
Understanding where a compound accumulates in the body is critical for assessing its potential efficacy and toxicity. Biodistribution studies with labeled compounds can reveal the extent of their uptake and retention in various organs and tissues. nih.gov
A study on rats using radiolabeled (⁵⁷Co) cobalamin demonstrated that the form of vitamin B12 and the animal's vitamin status influence its tissue distribution. nih.gov For instance, 24-hour accumulation of hydroxocobalamin (B81358) was greater in the liver, while cyanocobalamin (B1173554) accumulation was higher in the brain and muscle. nih.gov Although this study did not use this compound, it highlights the importance of the specific form of cobalamin in its biodistribution.
By using this compound, researchers could conduct similar studies with greater analytical precision and without the use of radioactivity. Following administration, tissue samples from various organs (e.g., liver, kidney, brain, spleen) could be analyzed by mass spectrometry to quantify the concentration of this compound. nih.gov This would provide a detailed map of its distribution and identify tissues with high retention, offering insights into its mechanisms of action and potential target sites. One study noted that oral administration of mecobalamin leads to greater tissue retention compared to cyanocobalamin. chemicalbook.com
Development of Quantitative Analytical Assays Using this compound as an Internal Standard
One of the most widespread and critical applications of this compound is its use as an internal standard in the development and validation of quantitative analytical assays. lgcstandards.com The quantification of endogenous substances like methylcobalamin presents analytical challenges due to matrix effects and potential variability during sample preparation. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting these issues in mass spectrometry-based methods. uco.es
Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for measuring low-concentration analytes in complex biological matrices like blood plasma. nih.gov In these assays, a known amount of this compound is added to the biological sample at the beginning of the extraction process. Because this compound is chemically identical to the analyte (mecobalamin) but has a different mass due to the deuterium (B1214612) atoms, it behaves identically during extraction, chromatography, and ionization, but is distinguished by the mass spectrometer. nih.govlgcstandards.com Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally, allowing for highly accurate and precise quantification.
Several studies have successfully developed and validated LC-MS/MS methods using this compound for the determination of methylcobalamin in plasma. nih.gov These methods are crucial for clinical pharmacokinetic studies and for assessing vitamin B12 status.
Below is a table summarizing the parameters of a validated LC-MS/MS assay for methylcobalamin in rat plasma, which would typically employ this compound as an internal standard.
Table 1: Parameters of a Validated LC-MS/MS Assay for Methylcobalamin in Rat Plasma
| Parameter | Value | Reference |
|---|---|---|
| Matrix | Rat Plasma | nih.gov |
| Quantification Range | 20 - 10,000 ng/mL | nih.gov |
| Sample Volume | 0.01 mL | nih.gov |
| Extraction Method | Protein Precipitation | nih.gov |
| Analytical Technique | LC-MS/MS | nih.gov |
| Reproducibility | Met acceptance criteria | nih.gov |
This table is interactive. You can sort the data by clicking on the column headers.
Stable Isotope Dilution Assays (SIDA) for Cobalamin Quantification
Stable Isotope Dilution Analysis (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the accurate quantification of endogenous compounds, including vitamin B12 vitamers like methylcobalamin. testcatalog.orgmayocliniclabs.com In this methodology, a known quantity of a stable isotope-labeled compound, such as this compound, is added to a sample as an internal standard at the beginning of the sample preparation process. researchgate.netnih.gov
The core principle of SIDA is that the stable isotope-labeled internal standard behaves identically to the endogenous analyte throughout extraction, purification, and ionization in the mass spectrometer. nih.gov By measuring the ratio of the signal intensity of the target analyte (e.g., methylcobalamin) to that of the known amount of the added internal standard (this compound), any sample loss or variability during the analytical process can be effectively corrected. This approach significantly improves the accuracy and precision of quantification compared to methods relying on external calibration. mydms.dk
This technique is particularly crucial for analyzing light-sensitive and low-concentration compounds like methylcobalamin in complex biological samples such as human plasma, meat, and dairy products. researchgate.netnih.govresearchgate.net For instance, in the analysis of methylmalonic acid (MMA), a key diagnostic marker for vitamin B12 deficiency, a deuterated internal standard (methyl-d3-malonic acid) is employed to ensure reliable measurement by LC-MS/MS. testcatalog.orgmydms.dk Similarly, for the direct quantification of different forms of cobalamin, including methylcobalamin, in food matrices, stable isotope-labeled standards are indispensable for achieving accurate results. nih.gov
Method Validation for Accuracy and Precision in Research Matrices
The reliability of any analytical method hinges on rigorous validation to ensure it meets its intended purpose. For SIDA methods employing this compound, validation involves assessing several key parameters, including linearity, accuracy, precision, recovery, and limits of detection (LOD) and quantification (LOQ). ijnrd.org Research studies have consistently demonstrated the robustness of these methods across various biological matrices.
In a study focused on developing a bioanalytical assay for methylcobalamin in human plasma, a method using a stable isotope internal standard was validated. researchgate.netnih.gov The results showed excellent performance, with a quantifiable range from 0.05 to 20 ng/mL and both accuracy and precision within an acceptable limit of ≤15%. researchgate.netnih.gov This level of sensitivity and reproducibility is essential for pharmacokinetic studies where concentration changes over time are monitored. nih.gov
Another study developed a multiple stable isotope dilution assay for the simultaneous determination of four natural cobalamins (including methylcobalamin) in meat. nih.gov The validation of this method, which used ¹⁵N-labeled cobalamins as internal standards, yielded impressive results for accuracy and precision. nih.gov
Table 1: Method Validation Parameters for Cobalamin Quantification using SIDA This table is interactive. Users can sort and filter the data.
| Parameter | Human Plasma researchgate.netnih.gov | Meat nih.gov | Milk & Dairy researchgate.net |
|---|---|---|---|
| Internal Standard | Mecobalamin stable isotope | ¹⁵N-labeled cobalamins | ¹³C₇-VB₁₂ |
| Linear Range | 0.05 - 20 ng/mL | Not Specified | 2 - 100 ng/mL |
| Accuracy | ≤15% | 82% - 121% (Recovery) | 92.0% - 99.4% (Recovery) |
| Precision (Intra-day) | ≤15% | <6% RSD | 1.89% - 4.51% RSD |
| Precision (Inter-day) | ≤15% | <11% RSD | 1.89% - 4.51% RSD |
| Limit of Detection (LOD) | <0.05 ng/mL | 0.19 - 0.58 ng/g | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 0.05 ng/mL | 0.68 - 1.73 ng/g | 1.0 µg/kg |
RSD: Relative Standard Deviation
A separate method established for determining vitamin B12 in milk and dairy products utilized a ¹³C-labeled vitamin B12 internal standard. The validation demonstrated a broad linear range of 2–100 ng/mL, high recoveries between 92.0% and 99.4%, and excellent precision with relative standard deviations (RSD) between 1.89% and 4.51%. researchgate.net The low limit of detection (0.5 µg/kg) and quantification (1.0 µg/kg) highlight the method's suitability for analyzing trace amounts of the vitamin in these food products. researchgate.net
These detailed research findings underscore the critical role of this compound and other stable isotope-labeled cobalamins in the development of highly accurate, precise, and reliable SIDA methods for the quantification of vitamin B12 in diverse and complex research matrices.
Comparative Research Perspectives: Mecobalamin D3 and Other Cobalamin Derivatives
Differential Reactivity and Stability of Deuterated vs. Non-Deuterated Mecobalamin in Enzymatic Systems
The primary difference between Mecobalamin-d3 and mecobalamin lies in the substitution of three protium (B1232500) (¹H) atoms with deuterium (B1214612) (²H) atoms on the methyl group attached to the cobalt atom. This seemingly minor change has significant consequences for the molecule's chemical behavior.
The substitution of hydrogen with its heavier isotope, deuterium, is known to strengthen the chemical bonds it forms. This phenomenon, known as the deuterium kinetic isotope effect (KIE), is rooted in the principles of quantum mechanics. nih.gov The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, meaning more energy is required to cleave the C-D bond. bioscientia.de Consequently, the Co-C bond in this compound, which involves the deuterated methyl group, is more stable than in its non-deuterated counterpart. musechem.comkyoto-u.ac.jp
This increased stability translates to a slower rate of Co-C bond cleavage. nih.gov The difference in bond dissociation energy is approximately 1.2–1.5 kcal/mol. nih.govmusechem.com This effect is quantified by the KIE, expressed as the ratio of the reaction rate constants (kH/kD). For a primary KIE, where the bond to the isotope is broken in the rate-determining step, this value is typically between 1 and 5. nih.govmusechem.com The enhanced stability of the Co-C bond in this compound makes it a valuable probe for studying reactions where the cleavage of this bond is a key mechanistic step.
| Property | C-H Bond (in Mecobalamin) | C-D Bond (in this compound) | Reference |
|---|---|---|---|
| Relative Mass of Isotope | ~1 amu (Protium) | ~2 amu (Deuterium) | nih.govbioscientia.de |
| Bond Energy | Lower | Higher | bioscientia.demusechem.com |
| Vibrational Frequency | Higher | Lower | nih.gov |
| Activation Energy for Cleavage | Lower | Greater | nih.govbioscientia.de |
| Relative Reaction Rate (Cleavage) | Faster (kH) | Slower (kD) | researchgate.net |
Cobalamins exist in various forms, with the upper axial ligand attached to the cobalt atom defining their specific identity and function. ivboost.uk Mecobalamin (MeCbl) and adenosylcobalamin (AdoCbl) are the two active coenzyme forms in the human body. mdpi.comnih.gov While both feature a critical Co-C bond, their roles and the mechanisms of their enzymatic reactions differ significantly.
Mecobalamin is primarily involved in methyl transfer reactions, such as the synthesis of methionine from homocysteine. mdpi.com In contrast, adenosylcobalamin-dependent enzymes catalyze complex isomerization (rearrangement) reactions. researchgate.netumich.edu These reactions are initiated by the homolytic cleavage of the Co-C bond to generate a highly reactive 5'-deoxyadenosyl radical and a cob(II)alamin species. researchgate.netnih.gov
Kinetic studies reveal that the rate of Co-C bond homolysis in AdoCbl-dependent enzymes is often exquisitely controlled and coupled to subsequent steps, such as hydrogen atom abstraction from the substrate. unl.edu The stability of the Co-C bond is therefore a crucial factor. In AdoCbl-dependent mutases, large deuterium isotope effects are observed when the substrate is deuterated at the position of hydrogen abstraction, indicating that C-H bond breaking is linked to the Co-C bond cleavage step. unl.eduumn.edu
Comparing this to this compound, the deuteration directly stabilizes the Co-C bond itself. This provides a direct method to probe the importance of Co-C bond cleavage in methyltransferase mechanisms, as opposed to the indirect, substrate-dependent effects often seen in AdoCbl systems. While both coenzymes are vital, their kinetic profiles are tailored to their distinct biochemical functions: the radical-generating capacity of AdoCbl versus the methyl-donating role of MeCbl.
| Feature | Mecobalamin (MeCbl) | Adenosylcobalamin (AdoCbl) | Reference |
|---|---|---|---|
| Upper Axial Ligand | Methyl group (-CH₃) | 5'-Deoxyadenosyl group | mdpi.com |
| Primary Role | Methyl group transfer | Radical-based isomerization | mdpi.comresearchgate.net |
| Nature of Co-C Bond Cleavage | Typically heterolytic or part of a transfer | Homolytic (generates radicals) | mdpi.comresearchgate.net |
| Isotope Effect Studies | Deuteration of the methyl group (this compound) directly probes Co-C bond stability. | Deuteration of the substrate often used to study kinetic coupling with Co-C homolysis. | nih.govunl.edu |
Impact of Deuteration on Co-C Bond Stability and Reactivity
Isotopic Effects Beyond Direct Bond Breaking in Cobalamin-Dependent Reactions
The influence of isotopic substitution is not limited to the site of bond cleavage. Secondary and solvent isotope effects provide additional layers of mechanistic detail, revealing information about transition states and the role of the surrounding environment.
A secondary kinetic isotope effect (SKIE) occurs when isotopic substitution at a position not directly involved in bond breaking affects the reaction rate. nih.gov These effects are typically much smaller than primary isotope effects but are powerful tools for probing the nature of a reaction's transition state. nih.gov A change in hybridization (e.g., from sp³ to sp² or vice versa) at a carbon atom adjacent to the isotopic label can lead to observable secondary isotope effects.
For this compound, the deuterium atoms are at the α-position to the cobalt atom. While the primary effect relates to the direct cleavage of the C-D bond, secondary effects could arise in reactions where the methyl group is transferred. For example, as the methyl group moves from the cobalt to a substrate, the transition state geometry and vibrational frequencies are altered, and the mass difference between H and D can influence the stability of this state. Values for secondary ²H KIEs are often in the range of 0.8–1.2. nih.gov An "inverse" effect (kH/kD < 1) might suggest a tightening of bonds in the transition state, while a "normal" effect (kH/kD > 1) suggests a loosening. These subtle measurements offer insight into the precise structure and energetics of the reaction pathway.
Enzymatic reactions occur in an aqueous medium, and the solvent itself can participate in the reaction. A solvent isotope effect (SIE) is observed when the reaction rate changes upon transferring the system from normal water (H₂O) to heavy water (D₂O). mdpi.com This effect probes the involvement of exchangeable protons (like those in water or on amino acid side chains) in the catalytic mechanism. mdpi.com
In the context of cobalamin-dependent enzymes, an SIE can reveal whether proton transfer is part of a rate-limiting step. acs.org A normal SIE (kH₂O/kD₂O > 1) is often observed when a proton is transferred in the transition state. mdpi.com Conversely, an inverse SIE (kH₂O/kD₂O < 1) can sometimes occur. acs.org This is often interpreted as arising from a rapid equilibrium involving protonation that occurs before the rate-limiting step, where the deuterated species is in a more stable ground state. mdpi.com Studying cobalamin enzymes in D₂O can thus help determine if proton relays or changes in the hydrogen-bonding network are critical for activating the cofactor, stabilizing intermediates, or facilitating product release.
| Isotope Effect Type | Definition | Typical Values (kH/kD) | Mechanistic Insight | Reference |
|---|---|---|---|---|
| Primary Kinetic Isotope Effect (PKIE) | Isotopic substitution at a position where a bond is broken in the rate-limiting step. | 1 - 5 (can be larger) | Indicates that C-H (or Co-C) bond cleavage is rate-limiting. | nih.gov |
| Secondary Kinetic Isotope Effect (SKIE) | Isotopic substitution at a position adjacent to the reacting bond. | 0.8 - 1.2 | Provides information on the transition state structure (e.g., changes in hybridization). | nih.govnih.gov |
| Solvent Isotope Effect (SIE) | Change in reaction rate when H₂O is replaced with D₂O as the solvent. | > 1 (Normal) or < 1 (Inverse) | Probes the involvement of proton transfer or changes in the H-bond network in the mechanism. | mdpi.comacs.org |
Computational and Theoretical Approaches in Mecobalamin D3 Research
Molecular Modeling and Simulation of Mecobalamin-d3 Interactions with Enzymes and Proteins
The biological activity of cobalamins is predicated on their interactions with a host of enzymes and transport proteins. Molecular modeling and simulation techniques allow researchers to visualize and analyze these interactions with high spatial and temporal resolution.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, while molecular dynamics (MD) simulations model the behavior of the complex over time, revealing conformational changes and stabilizing interactions.
Docking and MD simulations have been instrumental in understanding how cobalamin derivatives bind to their protein partners. For instance, MD studies on the binding of cobalamin to human transcobalamin (II) (TCII), a key transport protein, have provided a detailed picture of the binding interface. rsc.orgresearchgate.net These simulations show how the protein accommodates the complex corrin (B1236194) ring and how specific amino acid residues form hydrogen bonds and other non-covalent interactions with the ligand. rsc.orgresearchgate.net
A recent study employed Gaussian accelerated molecular dynamics (GaMD) simulations to investigate the inhibition of protein tyrosine phosphatase 1B (PTP1B) by methylcobalamin (B1676134). nih.gov The simulations, running for 500 nanoseconds, revealed that the binding of methylcobalamin induces a conformational change in the enzyme's WPD loop, moving it inward to form a closed state that could block substrate entry. nih.gov Such simulations are critical for understanding enzyme inhibition mechanisms and for the rational design of new therapeutic agents. nih.govdovepress.com The same methodologies can be applied to this compound to determine if the isotopic substitution subtly alters binding dynamics or protein conformation.
Table 1: Key Findings from Molecular Dynamics Simulations of Cobalamin-Protein Interactions
| Protein Target | Cobalamin Derivative | Simulation Method | Key Findings | Reference(s) |
|---|---|---|---|---|
| Transcobalamin (II) | Cyanocobalamin (B1173554) | Molecular Dynamics (MD) | Identified key residues in the binding pocket and modeled the flexibility of conjugated tethers. | rsc.org, researchgate.net |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Methylcobalamin | Gaussian accelerated MD (GaMD) | Binding induces an inward movement of the WPD loop, forming a closed, inhibited conformation. | nih.gov |
| Human ACE2 Receptor | MLN-4760 (inhibitor) | Ligand GaMD (LiGaMD) | Captured repetitive binding/dissociation, suggesting a conformational selection binding mechanism. | dovepress.com |
Quantum chemical methods, particularly Density Functional Theory (DFT) and combined Quantum Mechanics/Molecular Mechanics (QM/MM), are essential for studying the electronic properties and reactivity of complex molecules like this compound. researchgate.netnih.gov These calculations provide deep insights into the nature of the cobalt-carbon (Co-C) bond, which is central to the chemical function of methylcobalamin.
Studies using DFT have elucidated the electronic structure of the various oxidation states of the cobalt center (Co³⁺, Co²⁺, and Co¹⁺) that occur during enzymatic cycles. researchgate.netnih.gov The supernucleophilicity of the reduced Co¹⁺ state, crucial for its role in enzymes like methionine synthase, has been attributed to the large destabilization of the Co 3dz²-based highest occupied molecular orbital (HOMO). nih.gov
The cleavage of the Co-C bond is a critical step in the methyl transfer reactions catalyzed by methylcobalamin-dependent enzymes. mdpi.com QM/MM calculations, which treat the cobalamin core with high-level quantum mechanics and the surrounding protein environment with classical molecular mechanics, have been used to model this reaction within the enzyme active site. nih.govlouisville.edu These models show that the enzymatic environment can accelerate the rate of Co-C bond cleavage by several orders of magnitude compared to the reaction in solution. researchgate.net For this compound, these computational methods are uniquely suited to predict and explain the kinetic isotope effect (KIE), where the heavier deuterium (B1214612) atoms lead to a slightly stronger Co-C bond and a slower rate of cleavage, a phenomenon that can be precisely calculated and compared with experimental data.
Docking and Molecular Dynamics Simulations of Binding Pockets
In Silico Prediction and Analysis of this compound Metabolic Fates and Pathways
Beyond single-protein interactions, computational tools can model the broader metabolic network in which this compound participates. These systems-level approaches help to predict how the compound is transported, modified, and utilized within a cell or organism.
Bioinformatics and phylogenomic analyses have been used to map the intricate metabolic pathways of vitamin B12 across different species, from bacteria to humans. nih.govfrontiersin.orgroyalsocietypublishing.org These studies identify the genes and proteins responsible for the uptake, transport, and conversion of cobalamins into their active forms, methylcobalamin and adenosylcobalamin. mdpi.comnih.gov
Databases like WikiPathways contain curated models of human vitamin B12 metabolism, detailing the interconnected nodes involving folate metabolism, the citric acid cycle, and homocysteine conversion. wikipathways.org These network models serve as a scaffold for in silico analysis. By integrating genomic or transcriptomic data from specific tissues or disease states, researchers can predict metabolic fluxes and identify potential bottlenecks or disruptions in the pathway. mdpi.com For this compound, these models can predict its cellular fate, tracing its path from cellular uptake via transcobalamin receptors to its eventual role as a methyl group donor for methionine synthase. mdpi.comfrontiersin.org
Table 2: Key Genes in the Human Intracellular Cobalamin Metabolism Pathway
| Gene | Protein | Function | Cellular Location | Reference(s) |
|---|---|---|---|---|
| MMACHC | MMACHC | Decyanates/dealkylates incoming cobalamin, directing it to subsequent pathways. | Cytosol | mdpi.com, nih.gov |
| MTRR | Methionine synthase reductase | Reductively reactivates methionine synthase. | Cytosol | nih.gov |
| MTR | Methionine synthase | Catalyzes the transfer of a methyl group from methylcobalamin to homocysteine to form methionine. | Cytosol | mdpi.com |
| LMBD1 | LMBD1 | Lysosomal exporter of cobalamin. | Lysosome | nih.gov |
| ABCD4 | ABCD4 | Lysosomal transporter involved in cobalamin export. | Lysosome | nih.gov |
Machine learning (ML) is an emerging approach in computational biology that can identify complex patterns in large datasets. In the context of cobalamin research, ML models are being developed to predict the biological activities and properties of various derivatives.
One recent study described a chemoreactome screening approach, an extension of machine learning, to predict the cytotoxic effects of different vitamin B12 derivatives against a panel of human tumor cell lines. researcher.liferesearchgate.net By training algorithms on the known activities of a set of molecules, the model can calculate "chemical distances" to predict the properties of new, untested compounds. researcher.life This in silico screening can prioritize which derivatives, potentially including modified versions of this compound, are most promising for further experimental testing as anticancer agents. researchgate.net While powerful, the accuracy of such ML models is highly dependent on the quality and diversity of the training data, and care must be taken to avoid pitfalls from unreliable experimental values. nih.gov
Table 3: Mentioned Chemical Compounds
Emerging Research Frontiers and Methodological Innovations with Mecobalamin D3
Integration of Multi-Omics Data with Mecobalamin-d3 Tracing Studies in Systems Biology
Systems biology aims to understand the complex interactions within biological systems by integrating diverse datasets. nih.gov Multi-omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of cellular function that cannot be achieved with any single technique alone. researchgate.netresearchgate.net Integrating stable isotope tracing with multi-omics analysis represents a powerful strategy for connecting genetic regulation and protein expression to functional metabolic output. diva-portal.org
This compound is an ideal tracer for such integrated studies due to the central role of methylcobalamin (B1676134) in cellular metabolism. As a cofactor for methionine synthase, it facilitates the transfer of a methyl group to homocysteine to form methionine. nih.govmdpi.com This process is the hub of one-carbon metabolism, linking the folate and methionine cycles and providing the methyl groups necessary for the synthesis of S-adenosyl-L-methionine (SAM), the universal methyl donor for DNA, RNA, and protein methylation. nih.govbiorxiv.org
By using this compound as a tracer, researchers can precisely quantify the flux through the methionine cycle. A systems biology study could involve administering this compound to a cell culture or animal model and then performing a time-course analysis. At each time point, samples could be analyzed across multiple omics layers:
Metabolomics: Mass spectrometry would track the appearance of the deuterium (B1214612) label in downstream metabolites like methionine and SAM, as well as in the broader metabolome, to quantify metabolic flux.
Proteomics: The expression levels of key enzymes in the one-carbon pathway (e.g., methionine synthase, methylenetetrahydrofolate reductase) and their post-translational modifications would be quantified.
Transcriptomics: RNA sequencing would measure changes in the gene expression of relevant enzymes and transporters in response to metabolic shifts.
Epigenomics: Analysis of DNA methylation patterns could reveal how changes in methyl group flux, tracked by this compound, impact the epigenetic landscape.
This integrated approach allows researchers to build comprehensive models that link genetic polymorphisms, transcriptional regulation, and protein expression to the actual metabolic activity measured by the tracer. nih.gov Such studies could unravel complex regulatory feedback loops and identify how disruptions in vitamin B12 metabolism contribute to various pathological states at a systems level.
| Omics Layer | Analytical Platform | Key Data Generated | Biological Insight |
|---|---|---|---|
| Metabolomics (Tracer Analysis) | LC-MS/MS, GC-MS | Quantification of deuterium enrichment in methionine, SAM, and other metabolites. | Measures the functional flux through the one-carbon pathway. technologynetworks.com |
| Proteomics | Mass Spectrometry (e.g., SWATH-MS) | Absolute or relative quantification of enzyme levels (e.g., MTR, MTHFR) and post-translational modifications. | Identifies changes at the protein level that control metabolic flux. |
| Transcriptomics | RNA-Sequencing (RNA-Seq) | Differential gene expression profiles of metabolic enzymes, transporters, and regulatory factors. | Reveals the transcriptional response and regulation of the metabolic network. |
| Epigenomics | Bisulfite Sequencing, MeDIP-Seq | Maps of DNA methylation across the genome. | Links metabolic flux of methyl groups to epigenetic regulation of gene expression. nih.gov |
Novel Applications of this compound in Synthetic Biology and Enzyme Engineering
Synthetic biology and enzyme engineering are rapidly advancing fields focused on the design and construction of novel biological functions. southcoastbiosciencesdtp.ac.uk These disciplines rely on precise tools for characterizing and optimizing the performance of engineered enzymes, genetic circuits, and metabolic pathways. Stable isotope-labeled compounds like this compound serve as invaluable analytical probes in this context, offering a direct way to measure the activity of engineered systems.
In enzyme engineering, researchers often seek to improve the catalytic efficiency, substrate specificity, or stability of enzymes. For enzymes that utilize methylcobalamin, such as methionine synthase, this compound is a perfect tool for high-throughput screening of mutant libraries. oxfordbiosciences.com The transfer of the deuterated methyl group can be accurately monitored by mass spectrometry or vibrational spectroscopy, providing a clear and quantitative readout of enzyme activity. researchgate.net The finding that the Co-CD3 group has a clean spectral signature is particularly advantageous, as it allows for precise kinetic studies of engineered enzyme variants without interference from other molecular vibrations. researchgate.net
In synthetic biology, this compound can be used to probe and optimize novel, custom-designed metabolic pathways. For example, if a synthetic pathway is constructed in a microorganism to produce a high-value compound using a methyltransferase enzyme, this compound can be used to:
Trace Metabolic Flux: Quantify the flow of methyl groups through the engineered pathway to identify bottlenecks.
Validate Enzyme Function: Confirm that an engineered methyltransferase is active in the desired cellular context.
Investigate Crosstalk: Determine if the engineered pathway interferes with native one-carbon metabolism by tracking the destination of the deuterated methyl groups.
Furthermore, research into creating synthetic analogues of vitamin B12 with different metal centers (e.g., rhodium, zinc instead of cobalt) opens up new possibilities. southcoastbiosciencesdtp.ac.uk this compound could serve as a critical reference compound in these studies, helping to characterize the uptake and processing of these novel B12 analogues by engineered bacterial strains. southcoastbiosciencesdtp.ac.uk
| Application Area | Specific Use of this compound | Research Goal / Outcome |
|---|---|---|
| Enzyme Engineering | Serve as a specific substrate for engineered methyltransferase enzymes. | High-throughput screening of enzyme libraries to identify variants with improved catalytic activity or altered substrate specificity. researchgate.net |
| Metabolic Pathway Optimization | Act as a tracer to map the flow of methyl groups in an engineered microorganism. | Identify and alleviate bottlenecks in a synthetic pathway to increase the production yield of a target molecule. |
| Biosensor Development | Used as a standard to calibrate in vivo or in vitro sensors designed to detect cobalamin or its metabolites. | Development of robust tools for real-time monitoring of metabolic states in engineered cells. |
| Characterization of B12 Analogues | Serve as a control/reference compound in uptake and metabolism studies. | Understand the biological activity and processing of synthetically created B12 analogues with novel properties. southcoastbiosciencesdtp.ac.uk |
Q & A
What are the key biochemical pathways influenced by Mecobalamin-D3, and how can researchers design experiments to isolate its effects from endogenous vitamin B12?
Basic Research Focus
Mecobalamin-D3, a deuterated analog of methylcobalamin, participates in one-carbon metabolism and mitochondrial energy production. To distinguish its effects from endogenous B12, researchers should:
- Use isotopic labeling (e.g., <sup>13</sup>C or <sup>2</sup>H) in cell cultures or animal models to track uptake and metabolic incorporation .
- Implement knockout models (e.g., Mtrr or Mmut mutations) to reduce endogenous B12 activity, followed by controlled supplementation with Mecobalamin-D3 .
- Pair liquid chromatography-mass spectrometry (LC-MS) with deuterium-specific detection to quantify labeled vs. unlabeled metabolites .
How can conflicting pharmacokinetic data on this compound bioavailability be resolved through meta-analytical approaches?
Advanced Research Focus
Contradictory findings (e.g., oral vs. parenteral bioavailability) often arise from heterogeneous study designs. To address this:
- Conduct a systematic review adhering to COSMOS-E guidelines, defining inclusion criteria (e.g., dosing protocols, population demographics) and assessing bias via ROBINS-I .
- Perform subgroup analyses to isolate variables like formulation (e.g., liposomal vs. aqueous) or comorbidities (e.g., gastrointestinal malabsorption).
- Apply dose-response meta-regression to identify nonlinear relationships between administration routes and plasma concentrations .
What experimental strategies mitigate confounding variables in neuroprotective studies of this compound?
Advanced Research Focus
Neuroprotection studies are prone to confounders like oxidative stress or comorbid neurodegeneration. Methodological solutions include:
- Block randomization : Stratify animal models by age, sex, and baseline oxidative markers to ensure balanced groups .
- Covariate adjustment : Use multivariate regression to control for variables like glutathione levels or mitochondrial DNA copy number .
- Triangulation : Combine behavioral assays (e.g., Morris water maze), histopathology, and metabolomics to validate outcomes across multiple endpoints .
What are the optimal protocols for synthesizing and characterizing this compound to ensure batch-to-batch reproducibility?
Basic Research Focus
Synthesis and characterization require strict standardization:
- Deuterium incorporation : Verify via nuclear magnetic resonance (NMR) spectroscopy, focusing on the methyl-D3 group’s chemical shift (δ 1.8–2.1 ppm) .
- Purity assessment : Use high-performance liquid chromatography (HPLC) with UV detection at 361 nm, ensuring >98% purity .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH) over 6 months, monitoring deuterium retention with isotope-ratio mass spectrometry .
How should researchers design dose-response studies to account for nonlinear effects of this compound in mitochondrial dysfunction models?
Advanced Research Focus
Nonlinear responses (e.g., hormesis) necessitate adaptive designs:
- Fractional factorial design : Test multiple doses (e.g., 0.1–10 µM) in parallel, using Bayesian optimization to refine dose intervals .
- Time-course integration : Measure ATP production, ROS levels, and apoptosis markers at multiple timepoints (e.g., 6, 24, 48 hours) .
- Mechanistic modeling : Apply Hill equations or Michaelis-Menten kinetics to predict efficacy thresholds and off-target effects .
What statistical methods are recommended for analyzing contradictory in vitro vs. in vivo efficacy data for this compound?
Advanced Research Focus
Divergences often stem from bioavailability or tissue-specific metabolism. Analytical approaches include:
- Mixed-effects models : Account for nested variables (e.g., cell lines within animal models) and random intercepts for study-specific biases .
- Pathway enrichment analysis : Use tools like MetaboAnalyst to identify discordant metabolic pathways between in vitro and in vivo systems .
- Sensitivity analysis : Quantify the impact of unmeasured confounders (e.g., protein binding in serum) using E-value estimation .
How can researchers validate the specificity of this compound interactions with putative molecular targets (e.g., MMACHC)?
Basic Research Focus
Target validation requires orthogonal assays:
- Surface plasmon resonance (SPR) : Measure binding kinetics (kon/koff) between Mecobalamin-D3 and recombinant MMACHC .
- CRISPR interference (CRISPRi) : Knock down MMACHC in HEK293 cells and assess rescue of B12-dependent methionine synthase activity .
- Isothermal titration calorimetry (ITC) : Confirm stoichiometry and binding affinity in purified protein systems .
What guidelines should govern the integration of preclinical this compound data into clinical trial design?
Advanced Research Focus
Preclinical-to-clinical translation demands rigorous alignment:
- Pharmacokinetic-pharmacodynamic (PK-PD) bridging : Use allometric scaling (e.g., body surface area) to extrapolate animal doses to human equivalents .
- Biomarker qualification : Select endpoints validated in both animal models (e.g., serum homocysteine) and human pilot studies .
- Adaptive trial designs : Incorporate interim analyses to adjust dosing or inclusion criteria based on emerging safety/efficacy data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
